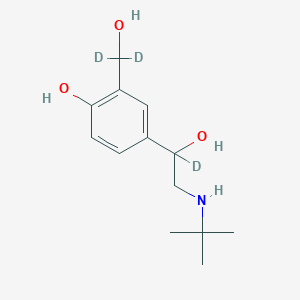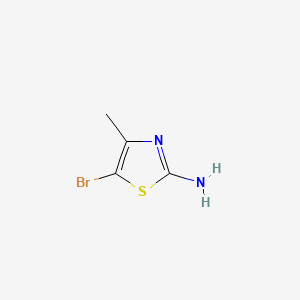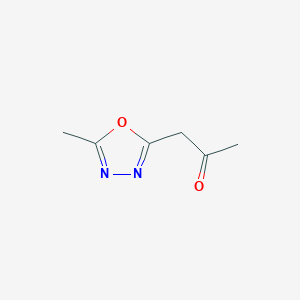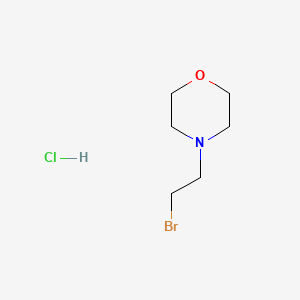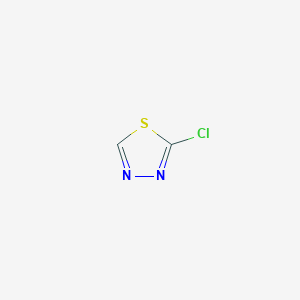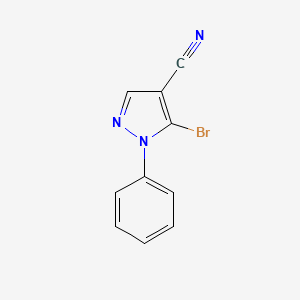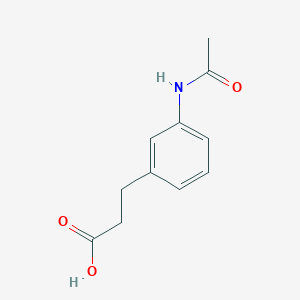
3-(3-Acetamidophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has a molecular formula of C11H13NO3 and a molecular weight of 207.23 g/mol. This compound is part of the propanoic acid class of NSAIDs, which are widely used for their analgesic and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Acetamidophenyl)propanoic acid typically involves the acylation of 3-aminophenylpropanoic acid. One common method includes the reaction of 3-aminophenylpropanoic acid with acetic anhydride under acidic conditions to form the acetamide derivative . The reaction is usually carried out at room temperature and monitored using techniques such as NMR and HPLC to ensure the purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar acylation reactions. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. Bulk manufacturing may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3-Acetamidophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-(3-Acetamidophenyl)propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of acylation and substitution reactions.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Widely used as an NSAID for pain relief and inflammation reduction.
Industry: Employed in the synthesis of other pharmaceutical compounds and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 3-(3-Acetamidophenyl)propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain . By blocking the COX enzymes, the compound effectively reduces inflammation and provides analgesic effects. The molecular targets include the COX enzymes, and the pathways involved are the arachidonic acid cascade and prostaglandin synthesis .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another propanoic acid derivative with similar anti-inflammatory and analgesic properties.
Naproxen: A related NSAID with a longer half-life and similar mechanism of action.
Ketoprofen: Shares structural similarities and is used for similar therapeutic purposes.
Uniqueness
3-(3-Acetamidophenyl)propanoic acid is unique in its specific acetamide substitution, which may influence its pharmacokinetic properties and metabolic pathways. Compared to other NSAIDs, it may have different efficacy and safety profiles, making it suitable for specific patient populations .
Properties
IUPAC Name |
3-(3-acetamidophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-10-4-2-3-9(7-10)5-6-11(14)15/h2-4,7H,5-6H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVJTIYWMPQVFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70515136 |
Source


|
| Record name | 3-(3-Acetamidophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70515136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4080-83-5 |
Source


|
| Record name | 3-(3-Acetamidophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70515136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
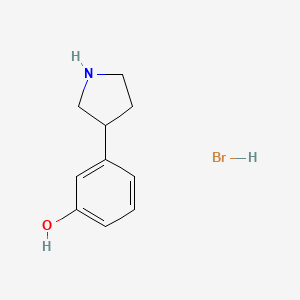
amine](/img/structure/B1282038.png)
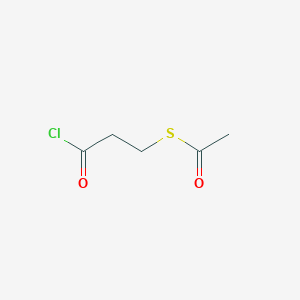
![5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1282044.png)
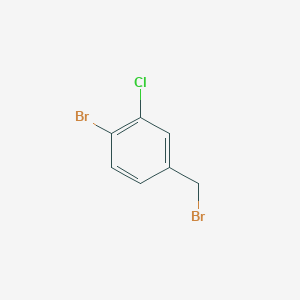
![N-[2-(morpholin-4-yl)ethyl]formamide](/img/structure/B1282053.png)
